molecular formula C12H16O3 B8158742 3-Hydroxy-2,2-dimethylpropyl benzoate

3-Hydroxy-2,2-dimethylpropyl benzoate

Cat. No. B8158742
M. Wt: 208.25 g/mol
InChI Key: DKZFIPFKXAGEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2,2-dimethylpropyl benzoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2,2-dimethylpropyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2,2-dimethylpropyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heteroaryl-l-propyl Benzoates

    The compound can be used in the synthesis of (S)-2-hydroxy-3-heteroaryl-l-propyl benzoates, useful for studying dimethylamine substitution products (Mihelic et al., 2001).

  • Antimycobacterial Properties and Photosynthetic Electron Transport

    Derivatives such as 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates show potential as antimycobacterials and can stimulate photosynthetic electron transport in spinach chloroplasts (Tengler et al., 2013).

  • Synthesis of Substituted Hydroxypyran-2-ones

    Substituted 2-hydroxy-3-dimethylaminopropenoates, related to 3-Hydroxy-2,2-dimethylpropyl benzoate, are used in synthesizing various hydroxypyran-2-ones (Smodiŝ & Stanovnik, 1998).

  • Biotransformation and Benzoate Metabolism in Plants

    The compound is a tool for in vitro biotransformation reactions and understanding benzoate metabolism in plants (Lim et al., 2002).

  • Anti-juvenile Hormone Activity

    Ethyl 4-[(6-methoxy-2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoate, a related compound, induces precocious metamorphosis in silkworm larvae (Furuta et al., 2010).

  • Synthesis of RNA and DNA-RNA Mixtures

    Selective 2'-benzoylation of protected ribonucleosides facilitates the easy preparation of DNA and RNA mixtures (Kempe et al., 1982).

  • Medicinal Use in Ethnomedicine

    Ethyl 4-hydroxy-3,5-dimethoxy-benzoate, isolated from Scutellaria barbata, is used in traditional medicinal treatments in southern China (Wang et al., 2011).

  • Importance in Anaerobic Metabolism

    The capacity of Thauera aromatica cells to adapt and grow with 3-hydroxybenzoate highlights the specificity of enzymes in anaerobic metabolism (Laempe et al., 2001).

properties

IUPAC Name

(3-hydroxy-2,2-dimethylpropyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,8-13)9-15-11(14)10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZFIPFKXAGEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)COC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2,2-dimethylpropyl benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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